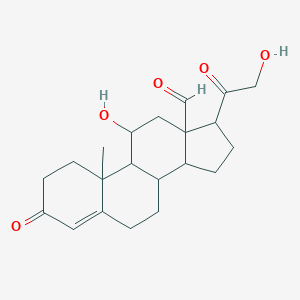

Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11beta)-

説明

Structure

2D Structure

特性

IUPAC Name |

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSUYGKTWSAVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-39-1 | |

| Record name | Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Aldosterone Biosynthesis and Regulatory Mechanisms

Steroidogenic Pathways Leading to Aldosterone Synthesis

The synthesis of aldosterone from cholesterol is a multi-step process that takes place in the mitochondria and endoplasmic reticulum of specific adrenal cortical cells. This pathway involves a series of enzymatic reactions that sequentially modify the cholesterol molecule. The initial and rate-limiting step in all steroidogenesis, including that of aldosterone, is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the cholesterol side-chain cleavage enzyme. Following this, pregnenolone is converted to progesterone (B1679170), which is then hydroxylated at the 21-position to form 11-deoxycorticosterone (DOC). The final and unique steps in aldosterone synthesis are the conversion of DOC to aldosterone. nih.govproquest.com

The terminal stages of aldosterone biosynthesis are exclusively mediated by the enzyme aldosterone synthase, encoded by the CYP11B2 gene. medlineplus.govmedlineplus.govnih.gov This mitochondrial cytochrome P450 enzyme exhibits three distinct activities: 11β-hydroxylase, 18-hydroxylase, and 18-oxidase activities. wikipedia.org It first converts 11-deoxycorticosterone to corticosterone (B1669441). Subsequently, it hydroxylates corticosterone at the 18-position to form 18-hydroxycorticosterone. Finally, it oxidizes the 18-hydroxyl group to an aldehyde, yielding aldosterone. medlineplus.govgeneticlifehacks.com The expression and activity of aldosterone synthase are the primary determinants of the adrenal cortex's capacity to produce aldosterone. nih.gov

Other key enzymes in the earlier stages of the pathway include 21-hydroxylase (CYP21A2) and 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.net

Key Enzymes in Aldosterone Biosynthesis

| Enzyme | Gene | Function | Substrate | Product |

|---|---|---|---|---|

| Cholesterol side-chain cleavage enzyme (P450scc) | CYP11A1 | Converts cholesterol to pregnenolone | Cholesterol | Pregnenolone |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | HSD3B | Converts pregnenolone to progesterone | Pregnenolone | Progesterone |

| 21-hydroxylase | CYP21A2 | Converts progesterone to 11-deoxycorticosterone | Progesterone | 11-Deoxycorticosterone |

| Aldosterone synthase | CYP11B2 | Catalyzes the final three steps of aldosterone synthesis | 11-Deoxycorticosterone → Corticosterone → 18-Hydroxycorticosterone → Aldosterone | Aldosterone |

The synthesis of aldosterone is anatomically restricted to the outermost layer of the adrenal cortex, known as the zona glomerulosa. nih.govwikipedia.org The cells of the zona glomerulosa are unique in their expression of aldosterone synthase (CYP11B2). nih.govnih.gov In contrast, the adjacent zona fasciculata, which is responsible for cortisol production, expresses 11β-hydroxylase (CYP11B1), an enzyme with high homology to aldosterone synthase but lacking the 18-oxidase activity required for the final step of aldosterone synthesis. bioscientifica.com This differential expression of enzymes ensures the zonal segregation of mineralocorticoid and glucocorticoid production within the adrenal cortex.

Regulation of Aldosterone Secretion

The secretion of aldosterone is meticulously regulated by several factors to maintain fluid and electrolyte homeostasis. The primary regulators are the renin-angiotensin-aldosterone system (RAAS) and plasma potassium concentrations. nih.govnih.gov Adrenocorticotropic hormone (ACTH) also plays a stimulatory role, although its long-term effects are less pronounced. nih.gov

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. cvphysiology.comwikipedia.orgnews-medical.net In response to decreased renal blood flow or low sodium levels, the kidneys release the enzyme renin. cvphysiology.comwikipedia.org Renin cleaves angiotensinogen, a liver-derived protein, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to angiotensin II. wikipedia.org

Angiotensin II is a potent stimulator of aldosterone synthesis and secretion. frontiersin.orgmdpi.com It binds to angiotensin II type 1 (AT1) receptors on the surface of zona glomerulosa cells, initiating a signaling cascade that leads to the increased expression and activity of aldosterone synthase. nih.govresearchgate.net This, in turn, enhances the production and release of aldosterone.

Adrenocorticotropic hormone (ACTH), a peptide hormone secreted by the pituitary gland, is the primary regulator of cortisol production in the zona fasciculata. nih.gov However, ACTH can also acutely stimulate aldosterone secretion from the zona glomerulosa. nih.govrarediseasesjournal.comannualreviews.org The binding of ACTH to its receptor (melanocortin 2 receptor or MC2R) on zona glomerulosa cells activates a signaling pathway that increases the transcription of genes involved in steroidogenesis, including CYP11B2. nih.gov While the initial response to ACTH is a robust increase in aldosterone secretion, this effect tends to be transient with sustained ACTH stimulation. nih.govoup.com

Plasma potassium concentration is a direct and potent regulator of aldosterone secretion. wikipedia.orgnih.gov Even small increases in extracellular potassium levels can stimulate aldosterone release. nih.gov This occurs because elevated potassium depolarizes the cell membrane of zona glomerulosa cells, which opens voltage-gated calcium channels. The subsequent influx of calcium acts as a second messenger, stimulating the activity of aldosterone synthase and promoting aldosterone secretion. wikipedia.org This creates a direct feedback loop: high potassium stimulates aldosterone release, and aldosterone, in turn, promotes potassium excretion by the kidneys, thereby helping to normalize plasma potassium levels. nih.govyoutube.com

Major Regulators of Aldosterone Secretion

| Regulator | Source | Primary Stimulus for Release | Effect on Aldosterone Secretion |

|---|---|---|---|

| Angiotensin II | Product of the Renin-Angiotensin System | Low blood pressure, low sodium levels | Strongly stimulates |

| Potassium (K+) | Extracellular Fluid | High plasma potassium levels | Strongly stimulates |

| Adrenocorticotropic Hormone (ACTH) | Anterior Pituitary Gland | Stress, circadian rhythm | Acutely stimulates (transient effect) |

Other Modulators of Aldosterone Synthesis and Release (e.g., local cardiac production)

While the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels are the primary regulators of aldosterone secretion, a variety of other factors can modulate its synthesis and release. These modulators include local production in tissues outside the adrenal gland, such as the heart, and the influence of other signaling molecules. nih.gov

Local Cardiac Aldosterone Production

Evidence now indicates that aldosterone can be synthesized directly within the heart, where it may act in a local, paracrine fashion. nih.gov The enzymes necessary for aldosterone biosynthesis are expressed in cardiac tissue. nih.gov This local production is distinct from the systemic circulation of adrenal-derived aldosterone and is implicated in cardiovascular pathophysiology.

In experimental models, local cardiac aldosterone production is activated following myocardial infarction and contributes to ventricular remodeling and fibrosis. nih.govcore.ac.uk This process appears to be regulated, at least in part, by angiotensin II, as the activation of cardiac aldosterone synthesis after a myocardial infarction can be prevented by angiotensin II receptor blockers. nih.gov While the quantity of aldosterone produced by the heart is low compared to the adrenal glands, it can result in high local concentrations, potentially amplifying its effects on cardiac tissue. nih.gov Studies have shown that in human heart failure, there is a significant increase in the arteriovenous difference in aldosterone across the myocardium, suggesting activation of cardiac production. nih.gov

Other Humoral Modulators

Several other endogenous substances have been identified as modulators of aldosterone secretion from the adrenal zona glomerulosa.

Endothelin-1 (ET-1): This potent vasoconstrictor peptide stimulates aldosterone secretion both in laboratory settings and in living organisms. ahajournals.org While less potent than angiotensin II, ET-1 can enhance the aldosterone response to both angiotensin II and corticotropin. ahajournals.orgnih.gov The adrenal zona glomerulosa has abundant specific receptors for ET-1. oup.comoup.com In humans, both ET-A and ET-B receptor subtypes are involved in regulating the transcription of the aldosterone synthase gene. oup.com ET-1 may play a role in the hyperaldosteronism associated with conditions involving endothelial damage, such as congestive heart failure and malignant hypertension. ahajournals.org

Serotonin (B10506) (5-hydroxytryptamine, 5-HT): It is well-recognized that serotonin stimulates aldosterone production. nih.gov This stimulation occurs in a dose-dependent manner and involves serotonin type 2 (5-HT2) and type 4 (5-HT4) receptors in the adrenal gland. nih.govendocrine-abstracts.org In the human adrenal gland, serotonin released from subcapsular mast cells can strongly stimulate aldosterone production. endocrine-abstracts.org This pathway is particularly relevant in the pathophysiology of some aldosterone-producing adenomas (APAs), where an enhanced serotonin signaling pathway may contribute to autonomous aldosterone synthesis. endocrine-abstracts.org

Vasopressin (Antidiuretic Hormone, ADH): The interaction between vasopressin and aldosterone is complex and primarily related to their shared roles in regulating blood pressure and volume. sketchy.comkhanacademy.org Both hormones are released in response to low blood pressure and work to increase blood volume. sketchy.com Aldosterone is also implicated in the phenomenon of "vasopressin escape," a physiological response that counters the water-retaining action of high vasopressin levels to prevent severe hyponatremia. mdpi.com Some studies suggest aldosterone helps mediate this escape by regulating aquaporin-2 and urea (B33335) transporter UT-A1. mdpi.com

Growth Differentiation Factor 15 (GDF15): GDF15 is a stress-responsive cytokine belonging to the transforming growth factor-β (TGF-β) superfamily. nih.gov It is secreted by various cells, including cardiomyocytes, in response to tissue injury and cellular stress. nih.govembopress.org While primarily studied as a biomarker for cardiovascular diseases and a regulator of body growth in response to cardiac stress, its direct role in modulating adrenal aldosterone synthesis is an emerging area of research. nih.govembopress.org Given its release during stress conditions that also activate the RAAS, GDF15 is considered a potential, albeit less direct, modulator in the broader neurohormonal response.

The following table summarizes research findings on these modulators.

| Modulator | Source/Stimulus | Target Tissue(s) | Receptor(s) | Effect on Aldosterone Synthesis/Release |

| Aldosterone (Local) | Myocardial Infarction, Heart Failure nih.gov | Heart | Mineralocorticoid Receptor | Local production contributes to cardiac fibrosis and remodeling. nih.govcore.ac.uk |

| Endothelin-1 (ET-1) | Endothelial Cells | Adrenal Zona Glomerulosa ahajournals.orgnih.gov | ET-A, ET-B oup.com | Stimulates release and potentiates Angiotensin II effects. ahajournals.orgnih.gov |

| Serotonin (5-HT) | Mast Cells (Adrenal) endocrine-abstracts.org | Adrenal Zona Glomerulosa nih.gov | 5-HT2, 5-HT4 nih.govendocrine-abstracts.org | Stimulates production; implicated in aldosterone-producing adenomas. endocrine-abstracts.org |

| Vasopressin (ADH) | Hypothalamus (released from Posterior Pituitary) sketchy.com | Kidney Collecting Duct | V2 Receptor | Indirectly related via blood volume regulation; aldosterone mediates "vasopressin escape". sketchy.commdpi.com |

| Growth Differentiation Factor 15 (GDF15) | Cardiomyocytes (under stress) embopress.org | Brain, Liver | GFRAL | Indirectly related as a cardiac stress hormone; direct adrenal effects are under investigation. nih.govembopress.org |

Molecular and Cellular Mechanisms of Aldosterone Action

Mineralocorticoid Receptor (MR) Activation by Aldosterone

The biological actions of aldosterone are initiated by its binding to and activation of the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. nih.govwikipedia.orgnih.gov

The mineralocorticoid receptor is a complex protein with distinct functional domains, including a ligand-binding domain (LBD) where aldosterone docks. researchgate.netnih.gov The binding of aldosterone to this pocket is a highly specific interaction, inducing a critical conformational change in the receptor's structure. nih.govnih.gov This structural alteration is a pivotal first step in the activation of the receptor. nih.govnih.gov

In its inactive state, the MR is associated with a complex of heat-shock proteins (hsp), which maintains the receptor in a conformation that is competent for ligand binding. nih.govnih.gov The binding of aldosterone triggers a change in the LBD's conformation, which is thought to precede the dissociation of these chaperone proteins. nih.gov Studies using limited proteolysis have shown that the binding of agonists like aldosterone renders a fragment of the MR resistant to degradation, confirming a ligand-induced structural change. nih.gov Different ligands, such as agonists and antagonists, can induce distinct conformational changes in the receptor. nih.govnih.gov The aldosterone molecule binds within a fully enclosed pocket in the LBD, stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues. proteopedia.orgoup.com

| Aspect | Description | Supporting Evidence |

|---|---|---|

| Inactive State | Associated with heat-shock proteins (e.g., hsp90) that maintain a ligand-receptive conformation. nih.govnih.gov | Biochemical assays demonstrating co-immunoprecipitation of MR with hsp90. nih.gov |

| Ligand Binding | Aldosterone binds to a specific hydrophobic pocket within the Ligand-Binding Domain (LBD). proteopedia.orgoup.com | X-ray crystallography of the MR LBD in complex with aldosterone. researchgate.netnih.gov |

| Conformational Change | Binding of aldosterone induces a significant structural alteration in the MR. nih.govnih.gov | Limited proteolysis experiments showing altered protease sensitivity upon ligand binding. nih.govnih.gov |

| Activation Step | The conformational change is a prerequisite for the dissociation of chaperone proteins and subsequent nuclear translocation. nih.gov | Functional assays demonstrating that antagonists induce different conformations and inhibit nuclear translocation. nih.govnih.gov |

The subcellular location of the mineralocorticoid receptor is dynamic and dependent on the presence of its ligand. In the absence of aldosterone, the MR is predominantly found in the cytoplasm of the cell. nih.govpnas.orgnih.gov Upon binding to aldosterone, the receptor-ligand complex undergoes a rapid translocation into the nucleus. nih.govwikipedia.orgpnas.orgabdominalkey.com This process is essential for the genomic actions of aldosterone, as it allows the activated receptor to access its target genes within the nuclear chromatin. droracle.ai

Studies using green fluorescent protein (GFP)-tagged MR have visualized this process in living cells. pnas.org These studies show that in the absence of a hormone, the MR is distributed in both the cytoplasm and the nucleus, but aldosterone induces a swift and significant accumulation of the receptor within the nucleus. pnas.orgabdominalkey.com This translocation is a time-dependent process, with nuclear accumulation observed within minutes of aldosterone exposure. nih.govpnas.orgabdominalkey.com Once inside the nucleus, the aldosterone-bound MR often concentrates in distinct clusters or foci, a phenomenon not observed with the unliganded receptor or when bound to antagonists. pnas.org The movement of the steroid-receptor complex appears to be dependent on cellular transport machinery, such as the dynein motor complex. nih.gov

Genomic Mechanisms of Aldosterone Action

The primary mechanism through which aldosterone exerts its physiological effects is by modulating the transcription of specific genes. ahajournals.orgingentaconnect.comnih.gov This genomic pathway involves the direct interaction of the aldosterone-MR complex with DNA, leading to changes in the rate of synthesis of messenger RNA (mRNA) and, consequently, the corresponding proteins. researchgate.netjuniperpublishers.com

Once in the nucleus, the aldosterone-activated MR functions as a ligand-dependent transcription factor. nih.govnih.gov The receptor-hormone complex typically forms homodimers, and in some cases heterodimers, which then bind to specific DNA sequences known as hormone response elements (HREs). nih.govwikipedia.org The binding of the MR to these HREs allows for the recruitment of a complex machinery of co-activator or co-repressor proteins. nih.govingentaconnect.com This assembly of proteins then modulates the activity of RNA polymerase II, either enhancing or suppressing the transcription of target genes. ahajournals.orgingentaconnect.com The entire process, from aldosterone binding to the receptor to the synthesis of new proteins, accounts for the characteristic lag time of aldosterone's genomic effects, which can take from 30 minutes to several hours to become apparent. nih.govnih.gov

The specificity of aldosterone's genomic actions is determined by the interaction of the MR with specific DNA sequences. The DNA-binding domain (DBD) of the MR is highly conserved and recognizes specific hormone response elements. oup.com The MR, much like the highly homologous glucocorticoid receptor (GR), binds to glucocorticoid response elements (GREs), which can also function as mineralocorticoid response elements (MREs). portlandpress.combioscientifica.com These response elements are typically located in the promoter or enhancer regions of aldosterone-regulated genes. ahajournals.orgbioscientifica.com The binding of the MR to these sites creates a platform for the assembly of the transcriptional machinery, thereby influencing the rate of gene expression. bioscientifica.com For instance, in vitro studies have shown that the recombinant human MR can bind to GRE motifs within the promoter of the murine mammary tumor virus. portlandpress.com

A number of key genes have been identified as primary targets of aldosterone's transcriptional regulation, particularly in epithelial tissues like the kidney's distal nephron. These genes encode proteins that are crucial for ion and water transport. wikipedia.orgahajournals.org

Epithelial Sodium Channel (ENaC): Aldosterone stimulates the transcription of the genes encoding the subunits of the epithelial sodium channel (ENaC). nih.govresearchgate.netphysiology.org This leads to an increased number of active ENaC channels in the apical membrane of epithelial cells, enhancing sodium reabsorption. nih.govyoutube.com The regulation of ENaC is a central component of aldosterone's effect on blood pressure and volume homeostasis. wikipedia.org

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is an early-response gene that is rapidly induced by aldosterone. nih.govphysiology.org The SGK1 protein is a kinase that plays a crucial role in modulating the activity of ion transporters. nih.gov One of its key functions is to phosphorylate and inhibit the ubiquitin-ligase Nedd4-2. nih.govresearchgate.net This inhibition prevents the degradation of ENaC, thereby increasing its density at the cell surface. nih.gov

Na+/K+-ATPase: Aldosterone also upregulates the expression of the sodium-potassium pump (Na+/K+-ATPase), which is located on the basolateral membrane of epithelial cells. nih.govyoutube.comwikipedia.org This pump actively transports sodium out of the cell and potassium into the cell, maintaining the electrochemical gradient necessary for sodium reabsorption. nih.gov Aldosterone increases the synthesis of the pump's subunits, leading to a greater number of active pumps. nih.govnih.gov

| Target Gene | Protein Product | Primary Function | Mechanism of Aldosterone Regulation |

|---|---|---|---|

| ENaC (SCNN1A, SCNN1B, SCNN1G) | Epithelial Sodium Channel | Facilitates sodium reabsorption across the apical membrane of epithelial cells. nih.gov | Increased transcription of subunit genes, leading to more channels at the cell surface. nih.govphysiology.org |

| SGK1 | Serum and Glucocorticoid-Regulated Kinase 1 | Kinase that phosphorylates and regulates ion channels and transporters. nih.gov | Rapid transcriptional induction; SGK1 then phosphorylates Nedd4-2, preventing ENaC degradation. nih.govresearchgate.netphysiology.org |

| Na+/K+-ATPase (e.g., ATP1A1, ATP1B1) | Sodium-Potassium Pump | Maintains the sodium and potassium gradients across the basolateral membrane, driving sodium reabsorption. wikipedia.org | Increased transcription of genes for the α and β subunits of the pump. nih.govnih.gov |

Non-Genomic Mechanisms of Aldosterone Action

In addition to its classical genomic effects, aldosterone can elicit rapid cellular responses that are independent of gene transcription and protein synthesis. nih.gov These non-genomic actions are characterized by their rapid onset, often occurring within seconds to minutes of hormone exposure. nih.govingentaconnect.com This rapid signaling is initiated at the cell membrane and involves a complex interplay of receptors, second messengers, and protein kinases, ultimately modulating the activity of various cellular proteins, including ion transporters. oup.comamazonaws.com These mechanisms have been observed in a variety of tissues, including the kidney, colon, heart, and vasculature. nih.govnih.gov

Aldosterone's non-genomic effects are mediated through the activation of several rapid signaling pathways. A key event in these pathways is the generation of intracellular second messengers. oup.com Aldosterone has been shown to rapidly increase the intracellular concentrations of cyclic AMP (cAMP), inositol (B14025) 1,4,5-trisphosphate (IP3), and diacylglycerol (DAG). oup.comresearchgate.net The rise in IP3 levels leads to the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic Ca2+ concentration. oup.com

These second messengers, in turn, activate various protein kinases. Protein kinase C (PKC) is a notable downstream effector of DAG and Ca2+ signaling in response to aldosterone. bioscientifica.com Additionally, aldosterone has been demonstrated to activate mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). oup.comahajournals.org The activation of these kinase pathways leads to the phosphorylation of target proteins, thereby altering their function and contributing to the rapid physiological responses to aldosterone. amazonaws.com

Table 1: Key Second Messengers and Protein Kinases in Rapid Aldosterone Signaling

| Signaling Molecule | Role in Aldosterone's Non-Genomic Action |

| Second Messengers | |

| Cyclic AMP (cAMP) | Increased levels observed in vascular smooth muscle and inner medullary collecting duct cells. oup.comresearchgate.net |

| Inositol 1,4,5-trisphosphate (IP3) | Stimulates the release of Ca2+ from intracellular stores. oup.com |

| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC). oup.com |

| Calcium (Ca2+) | A crucial second messenger, its cytosolic concentration is rapidly increased. oup.com |

| Protein Kinases | |

| Protein Kinase C (PKC) | Activated by DAG and Ca2+, it phosphorylates target proteins to mediate cellular responses. bioscientifica.com |

| Mitogen-Activated Protein Kinases (MAPKs) | A key signaling cascade, including ERK1/2, activated by aldosterone. oup.comahajournals.org |

The initiation of rapid, non-genomic aldosterone signaling is attributed to the presence of aldosterone binding sites on the cell membrane. researchgate.net While the classical mineralocorticoid receptor (MR) is primarily located in the cytoplasm, evidence suggests that a population of MR may be associated with the plasma membrane, often in conjunction with scaffolding proteins like caveolin and striatin. nih.govbioscientifica.com This membrane-associated MR can interact with and transactivate other membrane receptors, including receptor tyrosine kinases and G protein-coupled receptors (GPCRs). nih.govbioscientifica.com

Aldosterone has been shown to activate the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Insulin-like Growth Factor 1 Receptor (IGF1R) through this transactivation mechanism. nih.govbioscientifica.com This interaction leads to the activation of their intrinsic tyrosine kinase activity and the initiation of downstream signaling cascades, such as the ERK1/2 pathway. amazonaws.combioscientifica.com

Furthermore, aldosterone can bind to G protein-coupled receptors (GPCRs). The G protein-coupled estrogen receptor (GPER), also known as GPR30, has been identified as a membrane receptor for aldosterone. researchgate.net Activation of GPER by aldosterone can trigger rapid signaling events. researchgate.net Other GPCRs, such as the Angiotensin II receptor type 1 (AT1), may also be involved in mediating aldosterone's non-genomic effects. nih.govbioscientifica.com

A significant outcome of aldosterone's non-genomic signaling is the rapid modulation of ion channel and transporter activity. researchgate.net The Na+/H+ exchanger isoform 3 (NHE3) has been identified as a key target of this regulation in the renal medullary thick ascending limb (MTAL). nih.govutmb.eduphysiology.org

In the MTAL, aldosterone has been shown to rapidly inhibit the activity of apical NHE3. nih.govutmb.edu This inhibition leads to a decrease in HCO3- absorption. nih.govutmb.eduphysiology.org This effect is mediated through the activation of the ERK signaling pathway and is independent of transcription and translation, confirming its non-genomic nature. ahajournals.orgphysiology.org Specifically, aldosterone triggers a rapid increase in ERK activity, which in turn leads to the inhibition of NHE3. ahajournals.orgphysiology.org This regulatory mechanism allows for a fine-tuning of renal sodium and acid-base handling in response to aldosterone. ahajournals.org

Table 2: Non-Genomic Regulation of NHE3 by Aldosterone in the Renal Medullary Thick Ascending Limb (MTAL)

| Parameter | Observation | Reference |

| Effect on NHE3 Activity | Rapid inhibition | nih.govutmb.edu |

| Physiological Consequence | Decreased HCO3- absorption | nih.govutmb.eduphysiology.org |

| Signaling Pathway | Activation of the ERK signaling pathway | ahajournals.orgphysiology.org |

| Mechanism | Independent of transcription and translation | physiology.org |

Post-Translational Modifications in Aldosterone Signaling

The activity of the mineralocorticoid receptor (MR) is not solely dependent on ligand binding but is also intricately regulated by a variety of post-translational modifications (PTMs). uni.lunih.gov These modifications, which include phosphorylation, ubiquitylation, sumoylation, and acetylation, can alter the receptor's stability, subcellular localization, and transcriptional activity, thereby providing a nuanced level of control over the aldosterone signaling pathway. nih.govuni.lunih.gov

Phosphorylation: The MR is a phosphoprotein, and its phosphorylation status can significantly impact its function. oup.com For instance, phosphorylation of serine 843 (S843) in the ligand-binding domain of the MR has been shown to inactivate the receptor and reduce its affinity for aldosterone. nih.gov This specific phosphorylation event occurs in the intercalated cells of the distal nephron and is a mechanism to control the receptor's response to changes in volume status and potassium levels. nih.gov Other kinases, such as ERK1/2 and cyclin-dependent kinase 5 (CDK5), can also phosphorylate the MR, influencing its stability. uni.lu

Ubiquitylation and Sumoylation: Ubiquitylation involves the attachment of ubiquitin molecules to the MR, which can target the receptor for degradation by the proteasome, thus regulating its cellular levels. Sumoylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, has been shown to repress the transcriptional activity of the MR. uni.lu

Acetylation: The MR can also be acetylated, and this modification generally leads to an inhibition of its activity. nih.gov Histone deacetylase (HDAC) inhibitors, which increase acetylation, have been shown to block aldosterone-dependent signaling pathways. nih.gov

These post-translational modifications provide a dynamic and complex layer of regulation that fine-tunes the cellular response to aldosterone, allowing for rapid and precise adjustments to physiological demands. uni.lu

Physiological Roles of Aldosterone: Mechanistic Insights

Aldosterone in Renal Ion Transport Regulation

Aldosterone's primary function is to regulate the body's balance of sodium and potassium, a process critical for maintaining normal blood pressure and fluid volume. clevelandclinic.org This is achieved through its influence on various ion transporters and channels within the nephrons of the kidneys.

Regulation of Epithelial Sodium Channel (ENaC) Activity by Aldosterone

Aldosterone is a principal hormonal stimulator of the epithelial sodium channel (ENaC) located in the aldosterone-sensitive distal nephron (ASDN), which includes the late distal convoluted tubule (DCT2), the connecting tubule (CNT), and the collecting duct (CD). physiology.org By binding to intracellular mineralocorticoid receptors (MR), aldosterone initiates a signaling cascade that enhances the activity and abundance of ENaC on the apical membrane of principal cells. wikipedia.orgahajournals.org This upregulation leads to increased reabsorption of sodium ions from the tubular fluid into the bloodstream. wikipedia.orgmdpi.com

The mechanism of aldosterone's effect on ENaC is multifaceted. In the early phase, aldosterone increases the open probability and/or the number of active ENaC channels already present in the apical membrane. pnas.orgnih.gov This rapid response is thought to be mediated by aldosterone-induced proteins that modulate existing channels. pnas.orgnih.gov One such key protein is the serum and glucocorticoid-regulated kinase 1 (SGK1). pnas.orgnih.govresearchgate.net Aldosterone stimulates the transcription of the SGK1 gene, and the resulting SGK1 protein then acts to increase ENaC activity. pnas.orgnih.gov

In a later phase, aldosterone also stimulates the transcription of the gene encoding the α-subunit of ENaC, leading to an increased synthesis of new channel proteins. oup.com This dual action of modulating existing channels and promoting the synthesis of new ones ensures a sustained increase in sodium reabsorption. pnas.orgoup.com

Interactive Table: Aldosterone's Regulation of ENaC

| Mechanism | Description | Key Mediators | Primary Location |

| Early Phase (Rapid Response) | Increases the open probability and number of existing ENaC channels in the apical membrane. pnas.orgnih.gov | Serum and glucocorticoid-regulated kinase 1 (SGK1). pnas.orgnih.govresearchgate.net | Aldosterone-sensitive distal nephron (ASDN). physiology.org |

| Late Phase (Sustained Response) | Stimulates the transcription of the α-ENaC gene, leading to the synthesis of new channel proteins. oup.com | Mineralocorticoid Receptor (MR). ahajournals.org | Mammalian collecting ducts. oup.com |

Aldosterone's Influence on Renal Outer Medullary Potassium (ROMK) Channel Expression and Activity

Aldosterone plays a crucial role in potassium homeostasis by stimulating its secretion into the tubular lumen. wikipedia.org This is intrinsically linked to its effect on sodium reabsorption. The increased sodium uptake through ENaC creates a more negative electrical potential inside the tubular lumen, which in turn drives the secretion of positively charged potassium ions through the renal outer medullary potassium (ROMK) channels located on the apical membrane of principal cells. researchgate.net

Aldosterone directly and indirectly enhances the activity of ROMK channels. By increasing the activity of ENaC, aldosterone establishes the electrochemical gradient necessary for potassium secretion. derangedphysiology.com Furthermore, research suggests that aldosterone can also increase the expression of ROMK channels, although the direct mechanisms are still being fully elucidated. derangedphysiology.com This coordinated regulation of both sodium influx and potassium efflux is essential for maintaining electrolyte balance.

Aldosterone and Hydrogen Ion Secretion by Intercalated Cells

Beyond its role in sodium and potassium balance, aldosterone is also a powerful regulator of acid-base homeostasis. nih.gov It stimulates the secretion of hydrogen ions (H+) by the intercalated cells of the collecting duct, a process vital for excreting excess acid from the body. wikipedia.orgahajournals.org

Aldosterone acts on type A intercalated cells to increase the activity of the apical H+-ATPase, a proton pump that actively secretes H+ into the urine. ahajournals.orgnih.goveclinpath.com This genomic effect is mediated through the mineralocorticoid receptor. nih.gov Additionally, aldosterone indirectly promotes H+ secretion by enhancing sodium reabsorption in the adjacent principal cells. The resulting lumen-negative transepithelial voltage facilitates the movement of positively charged H+ ions out of the intercalated cells. nih.goveclinpath.com There is also evidence for non-genomic, rapid effects of aldosterone on H+-ATPase activity. ahajournals.orgnih.gov

In type B intercalated cells, aldosterone stimulates the activity of the anion exchanger pendrin, which is involved in bicarbonate secretion and chloride reabsorption. nih.govkrcp-ksn.org This demonstrates the hormone's complex and cell-type-specific role in fine-tuning acid-base balance.

Aquaporin Regulation and Water Homeostasis via Aldosterone

While aldosterone's primary effect is on salt retention, it indirectly influences water balance. clevelandclinic.org The reabsorption of sodium into the bloodstream creates an osmotic gradient that draws water along with it, thus increasing blood volume. clevelandclinic.orglumenlearning.com

Aldosterone's effect on water reabsorption is closely linked with the action of antidiuretic hormone (ADH), also known as vasopressin. nih.gov While aldosterone creates the osmotic gradient by promoting sodium reabsorption, ADH directly increases water permeability in the collecting ducts by stimulating the insertion of aquaporin-2 water channels into the apical membrane of principal cells. nih.govlibretexts.org Although aldosterone does not directly regulate aquaporins in the same manner as ADH, its role in establishing the necessary osmotic gradient is fundamental to water homeostasis. lumenlearning.com

Aldosterone's Cardiovascular System Mechanisms

Excess aldosterone can have detrimental effects on the cardiovascular system, contributing to the development and progression of heart disease. wikipedia.org These effects are often independent of its actions on blood pressure and are mediated by direct mechanisms within the heart and blood vessels.

Aldosterone-Induced Cardiac Fibrosis: Cellular and Molecular Basis

One of the most significant pathological effects of aldosterone on the heart is the promotion of cardiac fibrosis, a condition characterized by the excessive deposition of extracellular matrix proteins, leading to stiffening of the heart muscle and impaired function. researchgate.netjacc.org This process involves a complex interplay of cellular and molecular events.

Aldosterone induces cardiac fibrosis through both direct and indirect mechanisms. ahajournals.org It can directly stimulate cardiac fibroblasts to synthesize collagen. ahajournals.org Furthermore, aldosterone promotes inflammation in the heart, leading to the infiltration of immune cells like macrophages and lymphocytes. ahajournals.orgahajournals.org These inflammatory cells, in turn, release profibrotic factors that further stimulate collagen production by fibroblasts. ahajournals.orgfrontiersin.org

Several key molecular pathways are implicated in aldosterone-induced cardiac fibrosis:

Reactive Oxygen Species (ROS) Production: Aldosterone can activate NADPH oxidase, leading to the production of ROS, which are known to promote myocyte apoptosis and fibrosis. jacc.org

Inflammatory Signaling: Aldosterone increases the expression of inflammatory molecules such as cyclooxygenase-2 and monocyte chemoattractant protein 1, fostering an inflammatory environment conducive to fibrosis. nih.gov It can also activate the NF-κB signaling pathway, a key regulator of inflammation. ahajournals.org

Transforming Growth Factor-β (TGF-β) Signaling: Aldosterone can increase the expression of TGF-β, a potent profibrotic cytokine that stimulates fibroblast proliferation and collagen synthesis. nih.govfrontiersin.org

Extracellular Matrix Regulation: Aldosterone can alter the balance between matrix metalloproteinases (MMPs), which degrade the extracellular matrix, and their tissue inhibitors (TIMPs), favoring matrix deposition. ahajournals.orgmdpi.com It also increases the expression of plasminogen activator inhibitor-1 (PAI-1), which further inhibits matrix degradation. nih.gov

Interactive Table: Key Molecular Mediators in Aldosterone-Induced Cardiac Fibrosis

| Mediator | Function in Fibrosis | Upstream Regulator/Pathway |

| Reactive Oxygen Species (ROS) | Promote myocyte apoptosis and fibrosis. jacc.org | NADPH oxidase activation by aldosterone. jacc.org |

| NF-κB | A key transcription factor that promotes inflammation. ahajournals.org | Aldosterone-induced signaling. ahajournals.org |

| Transforming Growth Factor-β (TGF-β) | Stimulates fibroblast proliferation and collagen synthesis. nih.govfrontiersin.org | Aldosterone can increase its expression. nih.govfrontiersin.org |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Inhibits the degradation of the extracellular matrix. nih.gov | Aldosterone increases its expression. nih.gov |

| Galectin-3 | Mediates the inflammatory and fibrotic response to aldosterone. jacc.org | Upregulated by aldosterone. jacc.org |

Vascular Remodeling and Stiffness Mediated by Aldosterone

Aldosterone plays a significant role in vascular remodeling and the stiffening of arteries, processes that contribute to cardiovascular disease. frontiersin.org These effects can occur independently of aldosterone's impact on blood pressure. nih.gov The hormone influences various cells within the blood vessel wall, including vascular smooth muscle cells (VSMCs), endothelial cells, and fibroblasts, to promote these structural changes.

A primary mechanism involves the promotion of fibrosis through increased collagen synthesis and deposition in the extracellular matrix of blood vessels. nih.gov Aldosterone has been demonstrated to elevate the expression of procollagen (B1174764) types I and III, leading to a build-up of collagen that thickens and reduces the compliance of the vessel wall. This process is mediated by the activation of mineralocorticoid receptors (MRs) on both fibroblasts and VSMCs.

Furthermore, aldosterone fosters inflammation and oxidative stress within the vasculature. tandfonline.com It triggers the production of reactive oxygen species (ROS) in endothelial and vascular smooth muscle cells by activating NADPH oxidase. mdpi.com This surge in oxidative stress can diminish the bioavailability of nitric oxide (NO), a key molecule for healthy vascular function. Aldosterone also enhances the expression of adhesion molecules and pro-inflammatory cytokines, which encourages the infiltration of immune cells into the vessel wall, thereby perpetuating a chronic inflammatory state that drives remodeling. oup.com

Aldosterone also has a direct impact on the behavior of VSMCs, stimulating their proliferation, migration, and hypertrophy. These cellular changes contribute to the thickening of the arterial media and an increase in arterial stiffness.

Key Research Findings on Aldosterone and Vascular Remodeling:

Animal studies have shown that aldosterone infusion can cause a significant increase in aortic stiffness, independent of blood pressure changes.

Laboratory experiments have confirmed that aldosterone directly stimulates the production of collagen in cultured vascular smooth muscle cells and cardiac fibroblasts.

The use of mineralocorticoid receptor antagonists has been shown to counteract the pro-fibrotic and pro-inflammatory effects of aldosterone in the vasculature.

Aldosterone and Endothelial Dysfunction Pathways

Aldosterone is a key contributor to endothelial dysfunction, an early stage in the development of cardiovascular diseases. nih.gov It disrupts the normal functioning of the endothelium, the inner lining of blood vessels, through several interconnected pathways. researchgate.net

One of the main ways aldosterone causes endothelial dysfunction is by reducing the availability of nitric oxide (NO). jacc.org NO is vital for vasodilation, and for preventing platelet aggregation and the adhesion of leukocytes to the vascular wall. Aldosterone lowers NO levels by decreasing the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme that produces NO. ahajournals.org Moreover, the oxidative stress induced by aldosterone, primarily through the activation of NADPH oxidase, leads to the rapid depletion of NO as it reacts with reactive oxygen species (ROS) to form peroxynitrite. researchgate.net This not only lessens the amount of available NO but also creates a potent oxidant that can further harm endothelial cells.

Aldosterone also fosters a pro-inflammatory and pro-thrombotic state in the endothelium. It increases the expression of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). frontiersin.org This allows leukocytes to more easily adhere to and move into the subendothelial space, setting off an inflammatory cascade.

The activation of mineralocorticoid receptors (MRs) on endothelial cells is central to these harmful processes. When aldosterone binds to these receptors, it can initiate a series of intracellular signaling events that mediate the downstream effects on eNOS, NADPH oxidase, and the expression of adhesion molecules.

Interactive Data Table: Aldosterone's Impact on Endothelial Function

| Parameter | Effect of Aldosterone | Underlying Mechanism |

| Nitric Oxide (NO) Bioavailability | Decreased | Downregulation of eNOS, increased ROS production. mdpi.comahajournals.org |

| Endothelial Nitric Oxide Synthase (eNOS) | Decreased expression and activity | MR-mediated signaling. ahajournals.org |

| Reactive Oxygen Species (ROS) | Increased | Activation of NADPH oxidase. mdpi.com |

| Adhesion Molecules (ICAM-1, VCAM-1) | Upregulated | Pro-inflammatory signaling. frontiersin.org |

| Endothelial Cell Stiffness | Increased | Increased expression of epithelial Na+ channels. frontiersin.org |

Myocardial Hypertrophy Mechanisms Triggered by Aldosterone

Aldosterone directly contributes to the development of myocardial hypertrophy, an enlargement of the heart muscle that is a major risk factor for heart failure. nih.gov These effects are often independent of its influence on blood pressure and are mediated through the activation of mineralocorticoid receptors (MRs) in cardiac cells. wayne.edu

A key mechanism is the promotion of cardiac fibrosis, which is the excessive deposition of extracellular matrix proteins, particularly collagen, in the heart tissue. nih.gov Aldosterone directly stimulates cardiac fibroblasts to proliferate and differentiate into myofibroblasts, the primary cells responsible for collagen synthesis. ahajournals.org This leads to a stiffening of the myocardium and impaired heart function.

Aldosterone also induces the hypertrophy of cardiomyocytes, the muscle cells of the heart. ahajournals.org It activates signaling pathways within these cells that lead to an increase in protein synthesis and cell size. This process involves the activation of pathways such as the G protein-coupled receptor kinase 5 cytosolic signaling pathway. jacc.org

Furthermore, aldosterone contributes to a pro-inflammatory and oxidative environment in the myocardium. nih.gov It stimulates the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to cellular damage and remodeling. jacc.org This inflammatory response can further exacerbate fibrosis and hypertrophy.

Key Research Findings on Aldosterone and Myocardial Hypertrophy:

Studies in animal models have demonstrated that aldosterone infusion induces cardiac hypertrophy and fibrosis, and these effects can be prevented by the co-administration of an MR antagonist. revespcardiol.org

Clinical trials involving patients with heart failure have shown that MR antagonists can improve cardiac function and reduce mortality, underscoring the clinical significance of aldosterone's effects on the heart.

Aldosterone's Role in Neuroendocrine and Central Nervous System Function

Brain Mineralocorticoid Receptor Activation by Aldosterone

Mineralocorticoid receptors (MRs) are widely expressed in various regions of the brain, including the hippocampus, amygdala, and prefrontal cortex, which are crucial for cognition, mood, and stress responses. nih.govnih.gov Aldosterone, a steroid hormone, can cross the blood-brain barrier to bind to and activate these receptors. nih.gov

The activation of brain MRs by aldosterone has significant effects on neuronal function. In the hippocampus, for example, MR activation is involved in synaptic plasticity, learning, and memory. nih.gov

Under normal conditions, brain MRs are primarily occupied by glucocorticoids like cortisol, due to their higher concentrations in circulation. oup.com However, during times of stress or in conditions where aldosterone levels are elevated, aldosterone can access and activate these receptors, leading to notable downstream effects. oup.com It is worth noting that some neurons possess the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD-2), which inactivates glucocorticoids, thereby allowing aldosterone to selectively bind to MRs in those specific brain regions. oup.combioscientifica.com

Aldosterone in Central Blood Pressure Regulation Mechanisms

Aldosterone is involved in the central regulation of blood pressure. wikipedia.orgastrazeneca.comyourhormones.infoclevelandclinic.org It acts on specific areas of the brain, such as the nucleus of the solitary tract (NTS) and the paraventricular nucleus (PVN), which are key centers for cardiovascular control. nih.govahajournals.org

Activation of mineralocorticoid receptors in these regions leads to an increase in sympathetic nervous system outflow, resulting in peripheral vasoconstriction, an increased heart rate, and elevated blood pressure. The mechanisms behind this sympatho-excitatory effect are complex and involve interactions with the renin-angiotensin system within the brain. ahajournals.org

Furthermore, aldosterone can affect baroreflex sensitivity. The baroreflex is a critical mechanism for the short-term regulation of blood pressure. Aldosterone has been shown to impair the function of the baroreflex, reducing the body's ability to buffer sudden changes in blood pressure. nih.gov

Interactive Data Table: Central Effects of Aldosterone on Blood Pressure

| Brain Region | Effect of Aldosterone | Physiological Outcome |

| Nucleus of the Solitary Tract (NTS) | Activates neuronal pathways involved in motivational and reward behavior. nih.gov | Altered baroreflex sensitivity. nih.gov |

| Paraventricular Nucleus (PVN) | Increases neuronal activation. ahajournals.org | Increased sympathetic outflow, leading to increased blood pressure and heart rate. |

Neuroinflammation and Aldosterone Signaling in the Brain

Emerging research indicates that aldosterone can promote neuroinflammation, a process implicated in a variety of neurological and psychiatric conditions. frontiersin.org Aldosterone signaling in the brain can activate microglia, the resident immune cells of the central nervous system. arvojournals.org

Upon activation, microglia release a range of pro-inflammatory mediators, including cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as reactive oxygen species (ROS). frontiersin.org This inflammatory environment can lead to neuronal damage and dysfunction.

The mechanisms by which aldosterone induces neuroinflammation are still being investigated but are thought to involve the activation of mineralocorticoid receptors on microglia and neurons. arvojournals.org This can trigger intracellular signaling cascades that lead to the production of pro-inflammatory molecules. frontiersin.org This neuroinflammatory response may contribute to the cognitive and mood-related effects associated with elevated aldosterone levels.

Pathophysiological Mechanisms Involving Aldosterone Dysregulation

Primary Aldosteronism: Underlying Molecular and Genetic Abnormalities

Primary aldosteronism (PA) is a condition characterized by the overproduction of aldosterone from one or both adrenal glands, leading to suppressed renin levels. nih.gov It is the most common cause of secondary hypertension, affecting a significant portion of hypertensive patients. semanticscholar.orgnih.gov The underlying causes of PA are often rooted in genetic abnormalities that lead to the autonomous production of aldosterone. nih.gov

Aldosterone-producing adenomas (APAs) are benign tumors of the adrenal gland and a major cause of PA. frontiersin.org Advances in genetic sequencing have identified somatic mutations in a majority of APAs. ahajournals.orgoup.com These mutations primarily affect genes encoding ion channels and transporters, leading to increased intracellular calcium levels, which in turn stimulates the expression of aldosterone synthase (CYP11B2) and subsequent aldosterone overproduction. semanticscholar.orgfrontiersin.orgfrontiersin.org

Key genes with somatic mutations in APAs include:

KCNJ5 : This gene encodes the G-protein-activated inward rectifier potassium channel 4 (GIRK4). Mutations in KCNJ5 are the most frequent, leading to a loss of selectivity for potassium ions and an influx of sodium ions. This causes cell membrane depolarization and subsequent activation of voltage-gated calcium channels. nih.govsemanticscholar.org

CACNA1D : This gene encodes the α1-subunit of the L-type voltage-gated calcium channel. Mutations in CACNA1D result in channel activation at more hyperpolarized potentials and impaired inactivation, leading to a direct increase in calcium influx. semanticscholar.orgmdpi.com It is the second most commonly mutated gene in APAs. mdpi.com

ATP1A1 and ATP2B3 : These genes encode the α1-subunit of the Na+/K+-ATPase pump and the plasma membrane Ca2+-ATPase 3, respectively. Mutations in these genes disrupt normal ion transport, leading to membrane depolarization and increased intracellular calcium. nih.govsemanticscholar.org

CLCN2 : Encoding the voltage-gated chloride channel ClC-2, somatic mutations in this gene have been identified in some APAs. These mutations cause an increased chloride efflux, leading to depolarization. nih.govoup.com

CTNNB1 : This gene encodes β-catenin. Activating mutations in CTNNB1 are found in a smaller percentage of APAs and can sometimes co-occur with mutations in other genes like GNA11 or GNAQ. frontiersin.orgahajournals.org

Table 1: Somatic Mutations in Aldosterone-Producing Adenomas (APAs)

| Gene | Encoded Protein | Function | Consequence of Mutation |

|---|---|---|---|

| KCNJ5 | G-protein-activated inward rectifier potassium channel 4 (GIRK4) | Potassium ion transport | Loss of K+ selectivity, Na+ influx, cell depolarization |

| CACNA1D | L-type voltage-gated calcium channel α1-subunit | Calcium ion influx | Activation at lower membrane potentials, increased Ca2+ influx |

| ATP1A1 | Na+/K+-ATPase pump α1-subunit | Sodium and potassium ion transport | Impaired ion pumping, cell depolarization |

| ATP2B3 | Plasma membrane Ca2+-ATPase 3 | Calcium ion export | Reduced Ca2+ extrusion, increased intracellular Ca2+ |

| CLCN2 | Voltage-gated chloride channel ClC-2 | Chloride ion transport | Increased Cl- efflux, cell depolarization |

Familial hyperaldosteronism (FH) refers to inherited forms of primary aldosteronism. nih.gov Several types have been identified, each linked to specific germline mutations. d-nb.info

FH Type I (Glucocorticoid-Remediable Aldosteronism - GRA) : This form is caused by a chimeric gene resulting from an unequal crossover between the CYP11B1 (encoding 11β-hydroxylase) and CYP11B2 (encoding aldosterone synthase) genes. nih.govmdpi.com This leads to the expression of aldosterone synthase being controlled by ACTH, resulting in aldosterone production in the zona fasciculata of the adrenal cortex. d-nb.infooup.com

FH Type II : Germline mutations in the CLCN2 gene are a cause of FH-II. nih.govoup.com These gain-of-function mutations lead to increased chloride efflux, depolarizing the cell membrane and increasing calcium influx. oup.com

FH Type III : This severe form of PA is caused by germline mutations in the KCNJ5 gene. nih.govmdpi.com Similar to the somatic mutations, these germline mutations alter the channel's selectivity, allowing sodium influx and causing cell depolarization. oup.com

FH Type IV : Germline mutations in CACNA1H, which encodes a T-type voltage-gated calcium channel, are responsible for FH-IV. d-nb.infooup.com These mutations lead to impaired channel inactivation and activation at more negative potentials, directly increasing calcium influx. oup.com

PASNA Syndrome (PA, Seizures, and Neurologic Abnormalities) : De novo germline mutations in CACNA1D have been linked to this syndrome, which presents with early-onset PA. d-nb.infooup.com

Table 2: Germline Mutations in Familial Hyperaldosteronism (FH)

| FH Type | Gene | Encoded Protein | Mechanism |

|---|---|---|---|

| FH-I (GRA) | CYP11B1/CYP11B2 hybrid | Chimeric enzyme | ACTH-dependent aldosterone synthesis |

| FH-II | CLCN2 | Voltage-gated chloride channel ClC-2 | Increased chloride efflux, cell depolarization |

| FH-III | KCNJ5 | G-protein-activated inward rectifier potassium channel 4 (GIRK4) | Abnormal sodium permeability, cell depolarization |

| FH-IV | CACNA1H | T-type voltage-gated calcium channel Cav3.2 | Impaired channel inactivation, increased calcium influx |

The enzyme aldosterone synthase, encoded by the CYP11B2 gene, is the rate-limiting enzyme for aldosterone biosynthesis. frontiersin.orgresearchgate.net Its expression is normally restricted to the zona glomerulosa of the adrenal cortex. frontiersin.orgresearchgate.net In pathological states like PA, there is a significant dysregulation of CYP11B2 expression. frontiersin.org In APAs and idiopathic hyperaldosteronism (IHA), increased expression and activation of CYP11B2 are commonly observed. frontiersin.org Furthermore, aldosterone-producing cell clusters (APCCs), which are distinct from the normal zona glomerulosa, have been identified and may harbor somatic mutations that drive CYP11B2 overexpression and contribute to the development of PA. nih.gov In some conditions, the local adrenal renin-angiotensin system can also be activated, contributing to increased CYP11B2 expression and aldosterone production. ahajournals.org

Aldosterone in the Pathogenesis of Cardiovascular Diseases

Excess aldosterone contributes to cardiovascular damage through various mechanisms, often independent of its effects on blood pressure. nih.govastrazeneca.com It is associated with an increased risk of stroke, coronary artery disease, and heart failure. oup.com

While aldosterone's role in sodium and water reabsorption is a primary mechanism for its effect on blood pressure, it also contributes to hypertension through other pathways. oup.com Aldosterone can induce endothelial dysfunction by reducing the production of nitric oxide (NO) and promoting vasoconstriction. ahajournals.org It also has effects on the central nervous system, where it can sensitize brain regions involved in cardiovascular control to the hypertensive effects of angiotensin II. ahajournals.org Furthermore, aldosterone promotes inflammation and oxidative stress in the vasculature, contributing to vascular remodeling and increased systemic vascular resistance. nih.govoup.com

In the context of heart failure, elevated aldosterone levels are detrimental. ahajournals.org Aldosterone promotes myocardial fibrosis by stimulating collagen production from cardiac fibroblasts, leading to increased heart stiffness and dysfunction. ahajournals.orgresearchgate.net It also contributes to cardiac hypertrophy, an enlargement of the heart muscle. ahajournals.orgnih.gov

The molecular mechanisms underlying aldosterone-induced cardiac damage are complex and involve both genomic and non-genomic actions. Aldosterone activates the mineralocorticoid receptor (MR), which can lead to the generation of reactive oxygen species (ROS) through pathways involving NADPH oxidase. nih.govnih.gov This oxidative stress can cause mitochondrial dysfunction and cardiomyocyte apoptosis (cell death). nih.govjacc.org Aldosterone can also activate signaling cascades such as the mitogen-activated protein kinases (MAPK), which are involved in cell growth and proliferation. ahajournals.org Additionally, there is evidence of crosstalk between aldosterone signaling and other pathways, such as the Ca2+/calmodulin-dependent protein kinase II (CaMKII) system, which can be activated by aldosterone-induced ROS and contribute to disease progression. nih.gov

Myocardial Infarction and Aldosterone-Mediated Remodeling Mechanisms

Following a myocardial infarction (MI), aldosterone plays a significant role in the adverse remodeling of the heart. nih.gov Both systemic and locally produced aldosterone within the heart contribute to these pathological changes. nih.gov After an MI, there is an activation of aldosterone production, which, along with angiotensin II, is a key regulator of collagen turnover and the formation of fibrous tissue. nih.gov In humans experiencing heart failure after an MI, there is a notable increase in the arteriovenous difference in aldosterone across the myocardium, indicating cardiac production. nih.gov

The mechanisms through which aldosterone mediates cardiac remodeling are multifaceted. Aldosterone infusion has been shown to significantly affect ventricular remodeling by increasing the expression of metalloproteinases, which can lead to cardiac rupture. ahajournals.org This is mediated through the oxidation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). ahajournals.org Furthermore, aldosterone promotes both cardiac hypertrophy and myocardial fibrosis through several pathways. ahajournals.org It can directly stimulate fibroblast collagen synthesis and, via the mitogen-activated protein kinases (MAPK) cascade, induce cardiomyocyte hypertrophy and the proliferation of cardiac myofibroblasts. ahajournals.org

Interactive Data Table: Key Mechanisms of Aldosterone in Post-MI Remodeling

| Mediator/Pathway | Effect | Reference |

|---|---|---|

| Angiotensin II | Stimulates local cardiac aldosterone production | nih.gov |

| Metalloproteinases | Increased expression leading to potential cardiac rupture | ahajournals.org |

| CaMKII | Oxidation mediates increased metalloproteinase expression | ahajournals.org |

| MAPK Cascade | Promotes cardiomyocyte hypertrophy and myofibroblast proliferation | ahajournals.org |

| Cardiotrophin-1 | Mediates myocyte hypertrophy | ahajournals.org |

| Reactive Oxygen Species (ROS) | Contributes to myocyte hypertrophy | ahajournals.org |

Aldosterone in Renal Disease Progression: Molecular Insights

Aldosterone is a significant contributor to the progression of renal disease through its effects on various kidney cells, including those not traditionally associated with electrolyte transport. nih.gov Its actions promote inflammation, fibrosis, and structural damage within the kidney. nih.gove-century.us

Within the glomerulus, aldosterone contributes to injury through its effects on mesangial cells and podocytes, which possess mineralocorticoid receptors (MRs). nih.gov Activation of these "non-classical" MRs leads to glomerulosclerosis. nih.gov A primary mechanism is the induction of excessive reactive oxygen species (ROS) production via the activation of NADPH oxidase in glomerular cells. nih.gov

In mesangial cells, aldosterone exerts pro-apoptotic, mitogenic, and pro-fibrogenic effects, which collectively encourage the remodeling and expansion of the mesangium. nih.gov While mitochondrial dysfunction appears to mediate aldosterone-induced apoptosis in these cells, the transactivation of the epidermal growth factor receptor (EGFR), dependent on ROS, is likely responsible for their mitosis and proliferation. nih.gov

In podocytes, aldosterone-induced injury is initiated by mitochondrial dysfunction resulting from oxidative stress. nih.gov Key signaling pathways implicated in aldosterone-induced podocyte death include the p38 mitogen-activated protein kinase (p38 MAPK) and the redox-sensitive glycogen (B147801) synthase kinase (GSK)3β pathways. nih.gov Over-activity of GSK3β can lead to the hyperphosphorylation of components of the mitochondrial permeability transition (MPT) pore, culminating in cell injury and death. nih.gov Furthermore, aldosterone has been shown to stimulate autophagic flux in podocytes as a compensatory protective mechanism to reduce injury by inhibiting endoplasmic reticulum stress. oncotarget.com This adaptive autophagy is mediated through the upregulation of the FOXO1/Rab7 axis. oncotarget.com

Aldosterone is a potent mediator of tubulointerstitial fibrosis, a key process in the progression of chronic kidney disease. nih.govahajournals.org Chronic treatment with aldosterone and salt in animal models leads to severe tubulointerstitial fibrosis and an increased renal collagen content. ahajournals.org This process is associated with the activation of mitogen-activated protein kinases, including extracellular signal-regulated kinases (ERK)1/2. ahajournals.org Aldosterone directly stimulates collagen gene expression and synthesis in renal fibroblasts through MR-mediated ERK1/2 activation. ahajournals.org

The profibrotic effects of aldosterone also involve the promotion of inflammation. karger.com Aldosterone can induce the infiltration of inflammatory cells and upregulate the expression of proinflammatory cytokines. e-century.uskarger.com In mesangial and collecting duct epithelial cells, aldosterone promotes the phosphorylation of serum glucocorticoid kinase-1 (SGK-1), which in turn activates NF-κB. nih.gov Activated NF-κB then translocates to the nucleus and stimulates the expression of profibrotic genes like connective tissue growth factor (CTGF) and transforming growth factor-beta (TGF-β). nih.gov Aldosterone also promotes the expression of allograft inflammatory factor 1 (AIF-1), which plays a role in the activation of the AKT/mTOR signaling pathway, further contributing to fibrosis. spandidos-publications.com

Aldosterone and Metabolic Syndrome: Mechanistic Links

There is growing evidence for a direct link between elevated aldosterone levels and metabolic syndrome (MetS). ahajournals.orgahajournals.org Aldosterone contributes to the pathophysiology of MetS, particularly insulin (B600854) resistance and obesity-related complications. nih.govbioscientifica.com

One of the primary mechanisms is the negative impact of aldosterone on insulin metabolic signaling. nih.gov Aldosterone can impair insulin-induced glucose uptake and promote a proinflammatory phenotype in adipocytes. nih.govnih.gov This impairment of insulin signaling is associated with increased NADPH oxidase activity and the generation of reactive oxygen species (ROS). nih.gov Furthermore, aldosterone can negatively affect pancreatic beta-cell function, in part due to effects like hypokalemia which directly impacts insulin secretion, and can also stimulate hepatic gluconeogenesis. nih.govoup.com

Obesity itself is a state often associated with elevated aldosterone levels. nih.gov Adipose tissue, especially visceral fat, can contribute to increased aldosterone production. ahajournals.org Adipocytes not only secrete aldosterone-releasing factors but also possess aldosterone synthase, enabling local production. umich.edu This local and systemic increase in aldosterone contributes to the inflammatory phenotype of obesity and insulin resistance. nih.govumich.edu The oxidation of fatty acids released from visceral fat depots may also form stimuli for adrenal aldosterone secretion. ahajournals.org

Interactive Data Table: Aldosterone's Mechanistic Roles in Metabolic Syndrome

| Mechanism | Effect | Reference |

|---|---|---|

| Impaired Insulin Signaling | Decreased glucose uptake in skeletal muscle and fat tissue | nih.gov |

| Pancreatic Beta-Cell Dysfunction | Reduced insulin secretion | nih.govoup.com |

| Hepatic Gluconeogenesis | Increased glucose production by the liver | nih.gov |

| Adipocyte Inflammation | Promotion of a proinflammatory phenotype | nih.gov |

| Adipose Tissue Aldosterone Production | Local and systemic increase in aldosterone levels | umich.edu |

Aldosterone's Mechanistic Role in Inflammation and Oxidative Stress

Aldosterone is a significant proinflammatory and pro-oxidant hormone, contributing to tissue injury in the cardiovascular and renal systems. ahajournals.orgoup.com A central mechanism is its ability to stimulate the formation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, primarily through the activation of NADPH oxidases. nih.govahajournals.org This increase in oxidative stress activates redox-sensitive transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which in turn trigger the expression of a wide range of proinflammatory genes. ahajournals.orgoup.com

Aldosterone's effects are observed in various cell types. It stimulates NADPH oxidase in macrophages, heart, vasculature, and kidney, leading to increased oxidative stress. nih.gov In vascular smooth muscle cells (VSMCs), aldosterone activates ERK1/2 phosphorylation and stimulates the expression of inflammatory markers, an effect that can be blocked by MR antagonists. oup.com It also promotes vascular inflammation by stimulating endothelial cells to express adhesion molecules like ICAM-1, which facilitates the adhesion of leukocytes. nih.gov

Advanced Research Methodologies for Aldosterone Studies

In Vitro Models for Investigating Aldosterone Action

In vitro systems provide a controlled environment to study specific cellular and molecular events of aldosterone signaling, free from the systemic complexities of a whole organism.

Cell Culture Systems for Mineralocorticoid Receptor Research

Cell lines are indispensable tools for studying the mineralocorticoid receptor (MR), the primary mediator of aldosterone's effects. These systems allow for high-throughput screening, genetic manipulation, and detailed biochemical analyses.

Human adrenocortical carcinoma cell lines are particularly valuable as they retain the ability to produce key steroids. The NCI-H295 cell line and its derivatives (e.g., H295R) are widely used because they express the necessary steroidogenic enzymes, including aldosterone synthase (CYP11B2), and produce mineralocorticoids, glucocorticoids, and androgens. Clonal populations derived from H295R cells, such as HAC13, HAC15, and HAC50, have been shown to respond to key stimuli like angiotensin II and potassium (K+) with increased aldosterone production.

A comparative analysis of aldosterone production across various human adrenocortical cell lines reveals significant differences in their steroidogenic capacity. For instance, the HAC50 clone produces the most aldosterone and expresses the highest levels of CYP11B2 mRNA among the clonal lines.

Aldosterone Production in Human Adrenocortical Cell Lines

| Cell Line | Aldosterone Production (pmol/mg protein) |

|---|---|

| H295A | 1.4 ± 0.1 |

| H295R-S1 | 5.9 ± 0.8 |

| NCI-H295 | 118.8 ± 12.3 |

| HAC13 | 138.7 ± 9.8 |

| HAC15 | 411.6 ± 48.0 |

| H295R-S2 | 826.0 ± 71.3 |

| HAC50 | 1334.4 ± 95.3 |

This table is interactive. Users can sort columns to compare aldosterone production across different cell lines.

Beyond steroidogenesis, other cell culture models are used to specifically investigate MR function. Researchers have characterized MR-like aldosterone-binding proteins in cloned lines of rat pituitary tumor cells (GC and GH3 sublines). Furthermore, non-human mammalian cells have been engineered to express the human MR (also known as NR3C2) to create reporter assay systems. These systems are used to screen compounds for their ability to either activate (agonist) or block (antagonist) the receptor. Studies have also utilized mouse C2C12 myoblasts to demonstrate that aldosterone can directly inhibit muscle differentiation by increasing oxidative stress through the MR.

Organoid Models in Aldosterone Signaling Studies

Organoids, three-dimensional structures derived from stem cells or patient tissues, have emerged as a powerful tool for modeling organ function and disease. In aldosterone research, patient-derived organoids (PDOs) from adrenal tissue provide a novel platform for studying conditions like primary aldosteronism.

These adrenal organoids can be successfully grown in culture for several weeks and exhibit the typical glandular morphology of the original tissue. Crucially, they maintain the expression of key proteins involved in aldosterone production and signaling, such as aldosterone synthase (CYP11B2) and the CXCR4 receptor. Research has shown that PDOs derived from aldosterone-producing adenomas secrete significantly higher levels of aldosterone into the culture medium compared to organoids from normal adrenal tissue.

A groundbreaking application combines PDOs with advanced imaging. Xenograft models, where patient-derived organoids are implanted into animals, can be visualized using techniques like positron emission tomography/computed tomography (PET/CT). This approach allows for real-time monitoring of the organoids' metabolic activity and response to various stimuli, bridging the gap between preclinical research and clinical application.

Primary Cell Isolation and Culture for Aldosterone Biosynthesis and Action Studies

Primary cell cultures involve isolating cells directly from living tissue, providing a model that closely mirrors the in vivo state. For aldosterone research, cells are typically isolated from two key locations: the adrenal gland's zona glomerulosa (ZG), where aldosterone is synthesized, and aldosterone-sensitive tissues like the kidney.

Methods for isolating ZG cells include mechanical dissection and immunomagnetic bead separation using antibodies against ZG-specific antigens. These enriched cell cultures have proven useful for studying the signaling pathways that regulate aldosterone production, particularly the response to angiotensin II.

From target tissues, a technique has been developed to harvest and culture cells from the murine aldosterone-sensitive distal nephron (ASDN). This method uses magnetic beads coated with Dolichos biflorus agglutinin lectin to isolate tubules from the kidney cortex. In culture, these cells form polarized monolayers with high electrical resistance, a key characteristic of functional kidney epithelia. These primary cultures retain their sensitivity to aldosterone, showing increased expression of aldosterone-stimulated genes like SGK1 and the epithelial sodium channel α-ENaC upon treatment.

In Vivo Animal Models in Aldosterone Research

Animal models are essential for understanding the systemic effects of aldosterone and the complex interplay of the renin-angiotensin-aldosterone system (RAAS). nih.gov These models can be broadly categorized into those with genetic modifications and those where aldosterone dysregulation is induced pharmacologically. nih.gov

Genetically Modified Models for Aldosterone Pathway Elucidation (e.g., knockout/knock-in models)

Genetically modified animal models, primarily in mice and rats, have been instrumental in dissecting the function of specific genes within the aldosterone pathway. nih.govlongdom.org These models involve deleting a gene (knockout) or inserting a new or modified gene (transgenic/knock-in) to observe the resulting physiological changes. longdom.org

One key model is the aldosterone synthase (CYP11B2) knockout (ASKO) mouse. These animals are unable to produce aldosterone, leading to a phenotype that includes renal salt wasting, hyperkalemia (high potassium), low blood pressure, and low body weight. nih.gov This model is crucial for studying the consequences of aldosterone deficiency. nih.gov Conversely, transgenic mice have been created that carry the human aldosterone synthase gene. These mice exhibit dramatically increased aldosterone levels and develop salt-sensitive hypertension and subsequent kidney injury, providing a model to study the effects of chronic hyperaldosteronism. mdpi.com

Other models target different components of the RAAS. For instance, the renin knockout rat displays extremely low plasma renin and angiotensin II levels. Adrenal cells from these rats show a significantly reduced ability to synthesize aldosterone in vitro, highlighting the critical role of the systemic RAAS in maintaining adrenal steroidogenic capacity.

Examples of Genetically Modified Animal Models in Aldosterone Research

| Model | Gene Modification | Key Phenotype Related to Aldosterone Pathway |

|---|---|---|

| ASKO Mouse | Knockout of Cyp11b2 (Aldosterone Synthase) | Aldosterone deficiency, salt wasting, hyperkalemia, low blood pressure. nih.gov |

| hAS Transgenic Mouse | Transgenic expression of human CYP11B2 | Chronically elevated aldosterone, salt-sensitive hypertension, kidney injury. mdpi.com |

| AT1aR Knockout Mouse | Knockout of Angiotensin II Type 1a Receptor | Altered response to aldosterone-salt treatment, exaggerated cardiac fibrosis. nih.govresearchgate.net |

| Renin Knockout Rat | Knockout of Renin | Markedly decreased plasma Angiotensin II and attenuated aldosterone synthesis. |

| Cullin 3 Knock-in Mouse | Knock-in of mutations causing Pseudohypoaldosteronism type II | Provides insight into the pathogenic role of mutant Cul3 protein in a kidney-specific phenotype. researchgate.net |

This table is interactive. Users can sort columns to review different models and their characteristics.

Use of Animal Models for Studying Cardiovascular and Renal Consequences of Aldosterone Dysregulation

Animal models are indispensable tools for investigating the long-term cardiovascular and renal effects of aldosterone dysregulation. These models allow for controlled studies that would be impossible in humans, providing critical insights into the pathophysiology of conditions like primary aldosteronism.